z-Phe-arg-4m-betana hcl
Description
Contextualization within Peptidomimetic Substrates and Enzyme Probes
Z-Phe-Arg-4MβNA HCl is a prime example of a peptidomimetic substrate. Peptidomimetics are compounds that are designed to imitate the structure and function of natural peptides. In the context of enzyme probes, they are engineered to be recognized and processed by specific proteases. The design of Z-Phe-Arg-4MβNA HCl incorporates the dipeptide sequence Phenylalanine-Arginine, which is a recognition motif for certain cysteine proteases. The "Z" group, benzyloxycarbonyl, is a common N-terminal protecting group in peptide synthesis. The key to its function as a probe is the attachment of the 4-methoxy-β-naphthylamide (4MβNA) group. Upon enzymatic cleavage of the amide bond between arginine and 4MβNA, the liberated 4MβNA molecule exhibits distinct spectrophotometric or fluorometric properties, allowing for real-time monitoring of enzyme activity.
Significance in Protease Enzymology and Mechanism Elucidation
The primary significance of Z-Phe-Arg-4MβNA HCl lies in its application to the study of proteases, particularly cysteine proteases like cathepsins. chemicalbook.comnih.govijbbb.org Proteases are enzymes that catalyze the breakdown of proteins, a process known as proteolysis. Understanding the mechanisms of these enzymes is crucial, as they are involved in a vast array of physiological and pathological processes.
Z-Phe-Arg-4MβNA HCl serves as a chromogenic substrate, meaning its hydrolysis by a protease yields a colored product. nih.gov The rate of color development is directly proportional to the enzyme's activity. This allows researchers to:
Determine Enzyme Kinetics: By measuring the rate of substrate hydrolysis at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. For instance, one study reported a Km value of 0.06 mM for the hydrolysis of Z-Phe-Arg-4MβNA by a particular proteinase. researchgate.net
Screen for Inhibitors: The compound is widely used in assays to screen for and characterize potential inhibitors of specific proteases. A decrease in the rate of 4MβNA release in the presence of a test compound indicates inhibition.
Elucidate Reaction Mechanisms: By observing how changes in reaction conditions (e.g., pH, temperature, presence of cofactors) affect the rate of substrate cleavage, researchers can gain insights into the catalytic mechanism of the enzyme.
Overview of Academic Research Paradigms Utilizing Z-Phe-Arg-4MβNA HCl
The versatility of Z-Phe-Arg-4MβNA HCl has led to its adoption in a wide range of academic research areas. Its use as a substrate is fundamental to investigating the roles of proteases in various biological contexts.
One major area of research is the study of cathepsins , a group of lysosomal proteases. For example, Z-Phe-Arg-4MβNA HCl has been employed to measure the activity of cathepsin L and cathepsin B. nih.govijbbb.org In a study on invasive aspergillosis in a murine model, this substrate was used to monitor the activity of cathepsin L in liver and kidney tissues, revealing a correlation between enzyme activity and the progression of the fungal infection. nih.gov
Another research paradigm involves the investigation of protease activity in disease models . For instance, the compound has been used to study the role of cysteine cathepsins in dentin degradation, which is relevant to dental caries. researchgate.net By using Z-Phe-Arg-4MβNA as a substrate, researchers can assess the activity of these degradative enzymes and evaluate the efficacy of potential inhibitors.
Furthermore, Z-Phe-Arg-4MβNA HCl is utilized in the field of drug discovery and development . It serves as a critical tool in high-throughput screening assays to identify novel protease inhibitors, which have therapeutic potential for a variety of diseases, including cancer and infectious diseases. chemimpex.com
Table 1: Key Properties of Z-Phe-Arg-4MβNA HCl
| Property | Value |
| Full Chemical Name | Z-Phenylalanine-Arginine-4-methoxy-β-naphthylamide hydrochloride |
| Abbreviation | Z-Phe-Arg-4MβNA HCl |
| CAS Number | 100900-17-2 |
| Molecular Formula | C35H40N6O4 · HCl |
| Function | Chromogenic/Fluorogenic Substrate |
Table 2: Research Applications of Z-Phe-Arg-4MβNA HCl
| Research Area | Specific Application | Key Findings/Insights |
| Infectious Disease | Studying the role of cathepsin L in invasive aspergillosis. nih.gov | Increased cathepsin L activity was observed in the liver tissue of infected mice, suggesting its involvement in the disease pathology. nih.gov |
| Dental Research | Investigating the activity of cysteine cathepsins in dentin degradation. researchgate.net | Used as a substrate to measure the proteolytic activity of cathepsin B, which is implicated in the breakdown of dentin collagen. researchgate.net |
| Enzyme Kinetics | Determining the kinetic parameters of protease activity. researchgate.net | The Km value for the hydrolysis of Z-Phe-Arg-4MβNA by a specific proteinase was found to be 0.06 mM. researchgate.net |
| Drug Discovery | Screening for protease inhibitors. chemimpex.com | Serves as a substrate in assays to identify compounds that can inhibit the activity of target proteases. chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5.ClH/c1-44-30-21-26(20-25-15-8-9-16-27(25)30)38-31(41)28(17-10-18-37-33(35)36)39-32(42)29(19-23-11-4-2-5-12-23)40-34(43)45-22-24-13-6-3-7-14-24;/h2-9,11-16,20-21,28-29H,10,17-19,22H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,35,36,37);1H/t28-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWXXBITNPRPEN-OCPPCWRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-17-2 | |
| Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-N-(4-methoxy-2-naphthalenyl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100900-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 100900-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Activity Characterization and Substrate Specificity Profiling of Z Phe Arg 4mβna Hcl
Specificity Profiling for Cysteine Proteases
Cathepsin K Activity and Selectivity Towards Z-Phe-Arg-4MβNA HCl
Z-Phe-Arg-4MβNA HCl is recognized as a substrate for Cathepsin K, a cysteine protease predominantly involved in bone remodeling and resorption. While the fluorogenic analog Z-Phe-Arg-AMC is frequently cited as an excellent substrate for Cathepsin K, the 4MβNA derivative is also utilized in activity assays. focusbiomolecules.combachem.comcymitquimica.com Studies have shown that Z-Phe-Arg-AMC is cleaved by Cathepsin K with a second-order rate constant (kcat/Km) of 10^5 M⁻¹s⁻¹. focusbiomolecules.com Although specific kinetic data for the hydrolysis of Z-Phe-Arg-4MβNA HCl by Cathepsin K is not as readily available in the provided results, its utility as a substrate is acknowledged. It is important to note that other substrates, such as Z-Leu-Arg-AMC, are also employed for assessing Cathepsin K activity. plos.org
Cathepsin S Activity and Selectivity Towards Z-Phe-Arg-4MβNA HCl
Cathepsin S, a lysosomal cysteine protease with a unique stability at neutral pH, is also capable of hydrolyzing Z-Phe-Arg-4MβNA HCl. glpbio.comsigmaaldrich.com The fluorogenic counterpart, Z-Phe-Arg-AMC, is a known substrate for Cathepsin S, with a reported kcat/Km value of 10^4 M⁻¹s⁻¹. focusbiomolecules.com This indicates a lower catalytic efficiency compared to other cathepsins like Cathepsin L and F for this particular substrate. focusbiomolecules.com The substrate is used in enzymatic activity assays to monitor Cathepsin S function. thno.org
Characterization of Z-Phe-Arg-4MβNA HCl Cleavage by Other Cathepsins (e.g., C/DPP-I, F, O, X/Z, L2/V)
Z-Phe-Arg-4MβNA HCl and its analog Z-Phe-Arg-AMC are broadly utilized as substrates for a range of cathepsins, highlighting their utility in characterizing the activity of this enzyme family. chemicalbook.comfocusbiomolecules.com
Cathepsin C (DPP-I): This enzyme, a dipeptidyl peptidase, is involved in the activation of granular serine proteases. nih.gov It cleaves Z-Phe-Arg-AMC with a kcat/Km of 10^4 M⁻¹s⁻¹. focusbiomolecules.com Cathepsin C activity can also be measured using the substrate Gly-Arg-4mβNA. ijbbb.orgnih.gov
Cathepsin F: This cysteine protease shows a high affinity for Z-Phe-Arg-AMC, with a kcat/Km of 10^6 M⁻¹s⁻¹, indicating it is a highly efficient substrate for this enzyme. focusbiomolecules.com
Cathepsin O: Z-Phe-Arg-AMC is a substrate for Cathepsin O, with a reported kcat/Km of 10^5 M⁻¹s⁻¹. focusbiomolecules.com
Cathepsin X/Z: This carboxypeptidase also hydrolyzes Z-Phe-Arg-AMC, with a kcat/Km of 10^4 M⁻¹s⁻¹. focusbiomolecules.com
Cathepsin L2/V: For this cathepsin, Z-Phe-Arg-AMC serves as a substrate with a kcat/Km of 10^5 M⁻¹s⁻¹. focusbiomolecules.com
A study on a Cathepsin L-like proteinase from goat brain demonstrated maximal hydrolysis with Z-Phe-Arg-4mβNA, reporting a Km value of 0.06 mM. researchgate.net Furthermore, Z-Phe-Arg-4MβNA is a well-established substrate for Cathepsin L, and its hydrolysis can be used to specifically measure Cathepsin L activity in the presence of 4 M urea, which denatures Cathepsin B. glpbio.comnih.gov The analog Z-Phe-Arg-AMC is an excellent substrate for Cathepsin L with a kcat/Km of 10^6 M⁻¹s⁻¹. focusbiomolecules.commerckmillipore.com
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Km (mM) |
|---|---|---|---|
| Cathepsin K | Z-Phe-Arg-AMC | 10⁵ focusbiomolecules.com | |
| Cathepsin S | Z-Phe-Arg-AMC | 10⁴ focusbiomolecules.com | |
| Cathepsin C/DPP-I | Z-Phe-Arg-AMC | 10⁴ focusbiomolecules.com | |
| Cathepsin F | Z-Phe-Arg-AMC | 10⁶ focusbiomolecules.com | |
| Cathepsin O | Z-Phe-Arg-AMC | 10⁵ focusbiomolecules.com | |
| Cathepsin X/Z | Z-Phe-Arg-AMC | 10⁴ focusbiomolecules.com | |
| Cathepsin L2/V | Z-Phe-Arg-AMC | 10⁵ focusbiomolecules.com | |
| Cathepsin L-like (goat brain) | Z-Phe-Arg-4mβNA | 0.06 researchgate.net | |
| Cathepsin L | Z-Phe-Arg-AMC | 10⁶ focusbiomolecules.com |
Papain and Cruzipain Enzymatic Activity with Z-Phe-Arg-4MβNA HCl
Papain: This plant-derived cysteine protease readily cleaves Z-Phe-Arg based substrates. The fluorogenic substrate Z-Phe-Arg-AMC is well-documented as a substrate for papain, with a kcat/Km of 10^5 M⁻¹s⁻¹. focusbiomolecules.combachem.comcymitquimica.com The chromogenic variant, Z-Phe-Arg-pNA, is also a sensitive substrate for papain. cymitquimica.combachem.com
Cruzipain: As the major cysteine protease of Trypanosoma cruzi, cruzipain is a target for the development of anti-Chagas disease therapies. nih.govnih.gov Z-Phe-Arg-AMC is a known fluorogenic substrate for cruzipain and is used to assess its enzymatic activity. bachem.comcymitquimica.complos.org
Falcipain I and II Proteolytic Activity Assays Utilizing Z-Phe-Arg-4MβNA HCl
Falcipains, the major cysteine proteases of the malaria parasite Plasmodium falciparum, are crucial for parasite development and are considered important drug targets. frontiersin.orgresearchgate.net
Falcipain I and II: Z-Phe-Arg-AMC is a frequently used substrate for both Falcipain I and Falcipain II activity assays. bachem.comcymitquimica.comechelon-inc.com The cleavage of this substrate allows for the measurement of enzyme inhibition by potential antimalarial compounds. frontiersin.org While Z-Leu-Arg-AMC is noted as a preferred substrate for Falcipain II, Z-Phe-Arg based substrates are also effective. echelon-inc.com The chromogenic substrate Z-Phe-Arg-pNA is also cleaved by Falcipain 2. cymitquimica.com
Specificity Profiling for Serine Proteases
Plasma Kallikrein and Glandular Kallikrein Hydrolysis of Z-Phe-Arg-4MβNA HCl
Plasma Kallikrein: This serine protease is a component of the kinin-kallikrein system. Z-Phe-Arg-AMC is a well-established fluorogenic substrate for plasma kallikrein. bachem.comcymitquimica.commerckmillipore.comanaspec.com
Glandular Kallikrein (hK2): Human glandular kallikrein 2 (hK2) is a serine protease primarily expressed in the prostate. nih.gov While Z-Phe-Arg-AMC is used as a general kallikrein substrate, studies on hK2 specificity have identified peptide sequences with multiple arginine residues N-terminal to the cleavage site as being optimal. nih.govkcl.ac.uk For instance, the peptide Gly-Lys-Ala-Phe-Arg-Arg was found to be hydrolyzed by hK2 with a Km of 26.5 µmol/L and a kcat/Km of 41,132 s⁻¹·mol/L⁻¹. nih.gov
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Z-Phe-Arg-4MβNA HCl | N-carbobenzyloxy-L-phenylalanyl-L-arginine-4-methoxy-β-naphthylamide hydrochloride |
| Z-Phe-Arg-AMC | N-carbobenzyloxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin |
| Z-Phe-Arg-pNA | N-carbobenzyloxy-L-phenylalanyl-L-arginine-p-nitroanilide |
| Z-Leu-Arg-AMC | N-carbobenzyloxy-L-leucyl-L-arginine-7-amido-4-methylcoumarin |
| Gly-Arg-4mβNA | Glycyl-L-arginine-4-methoxy-β-naphthylamide |
| Gly-Lys-Ala-Phe-Arg-Arg | Glycyl-L-lysyl-L-alanyl-L-phenylalanyl-L-arginyl-L-arginine |
Plasmin Activity with Z-Phe-Arg-4MβNA HCl as a Substrate
The scientific literature prominently features related fluorogenic substrates, such as Z-Phe-Arg-AMC (where AMC is 7-amido-4-methylcoumarin), for the assessment of plasmin activity. However, specific studies detailing the enzymatic kinetics and substrate specificity of human plasmin using Z-Phe-Arg-4MβNA HCl are not widely documented in available research. While plasmin is a serine protease with trypsin-like specificity, cleaving after arginine and lysine (B10760008) residues, direct characterization with the 4MβNA-conjugated substrate requires further investigation to establish its kinetic parameters (K_m, k_cat).
Trypsin and Soybean Trypsin-like Enzyme Activity using Z-Phe-Arg-4MβNA HCl
Z-Phe-Arg-4MβNA HCl has been successfully employed as a fluorogenic substrate for monitoring the activity of trypsin. In a study assessing the proteolytic activity of Leishmania amazonensis extracts, trypsin was used as a control enzyme, and its activity was measured by the hydrolysis of Z-Phe-Arg-4-methoxy-β-naphthylamide. scielo.brscielo.brresearchgate.net This demonstrates the utility of this substrate for quantifying the enzymatic action of trypsin.
Conversely, while other peptide substrates like Z-Phe-Arg-AMC are noted for their use with soybean trypsin-like enzymes, specific research detailing the use of Z-Phe-Arg-4MβNA HCl for characterizing these plant-derived proteases is limited. bachem.com The activity of soybean trypsin inhibitors is often evaluated by their effect on the hydrolysis of substrates by trypsin itself, indicating an indirect link in assay systems. portlandpress.com
Methodological Advancements in Protease Specificity Determination
The unique properties of Z-Phe-Arg-4MβNA HCl have contributed to significant methodological advancements in determining protease specificity, particularly through the development of sensitive detection assays.
Fluorometric Assay Development and Validation for Z-Phe-Arg-4MβNA HCl Substrate
Fluorometric assays utilizing Z-Phe-Arg-4MβNA HCl are based on the enzymatic release of the fluorescent compound 4-methoxy-β-naphthylamine (4MβNA). This substrate has been central to the development of selective colorimetric and fluorometric assays, notably for cathepsin L. escholarship.orgsigmaaldrich.com One validated method for measuring intracellular cathepsin activity involves the coupling of the liberated 4MβNA with 5-nitrosalicylaldehyde (NSA). This reaction traps the product inside the cell, yielding a yellow, fluorescent crystalline product that can be quantified. tandfonline.com This assay has been successfully validated in viable cells, including studies using macrophages from knockout mice to confirm substrate specificity. tandfonline.com This approach allows for the quantitative determination of specific cathepsin activities in live cells without requiring membrane perforation or artificial enzyme activation. tandfonline.com
Below is a table summarizing the conditions for a validated cathepsin L assay using this substrate.
| Parameter | Condition |
| Substrate | Z-Phe-Arg-4-methoxy-β-naphthylamide (Z-FR-4-MβNA) |
| Substrate Conc. | 0.1 mM |
| Inhibitor (for specificity) | 1 µM Z-Phe-Phe-diazomethylketone (Z-FF-CHN₂) |
| Coupling Agent | 10 µM 5-nitrosalicylaldehyde (NSA) |
| Incubation Time | 2 hours |
| Detection (Ex/Em) | 488 nm / 520–530 nm |
| Data sourced from studies on quantitative determination of cathepsin activities in viable cells. tandfonline.com |
High-Throughput Screening Techniques for Enzyme Activity utilizing Z-Phe-Arg-4MβNA HCl
The characteristics of fluorometric assays based on Z-Phe-Arg-4MβNA HCl make them highly amenable to high-throughput screening (HTS) applications for identifying protease inhibitors. Assays developed in a microplate format, such as the one for quantifying cathepsin activities in viable cells, are inherently scalable. tandfonline.com The ability to perform these assays in 96-well or 384-well plates allows for the rapid testing of large compound libraries. scielo.brscielo.br While specific large-scale screening campaigns using Z-Phe-Arg-4MβNA HCl are not extensively detailed, the principles of the assay—a robust fluorescent signal generated upon substrate cleavage—are ideal for HTS. The quality of such an assay for HTS is often determined by the Z'-factor, a statistical measure of assay robustness. Assays with Z' factors greater than 0.5 are considered excellent for screening.
Spectroscopic Principles of Z-Phe-Arg-4MβNA HCl Product Detection
The detection of enzymatic activity using Z-Phe-Arg-4MβNA HCl relies on fundamental spectroscopic principles. The intact substrate is largely non-fluorescent. Upon enzymatic hydrolysis of the amide bond between the arginine residue and the 4MβNA moiety, the highly fluorescent product, 4-methoxy-β-naphthylamine, is released. researchgate.net
There are two primary methods for spectroscopic detection:
Direct Fluorescence Detection : The liberated 4-methoxy-β-naphthylamine can be detected directly. It has an excitation wavelength in the range of 335-350 nm and a corresponding emission wavelength between 410 nm and 440 nm. researchgate.net
Coupled Fluorescence Detection : To enhance signal retention, particularly in live-cell imaging, the released 4MβNA can be coupled with a trapping agent like 5-nitrosalicylaldehyde. This reaction forms a new, larger fluorescent product with shifted spectral properties. This coupled product is excited at approximately 488 nm and emits light in the 520-530 nm range. tandfonline.com
The spectroscopic properties are summarized in the table below.
| Compound | Detection Method | Excitation Max (λ_ex) | Emission Max (λ_em) |
| 4-methoxy-β-naphthylamine | Direct | 335-350 nm | 410-440 nm |
| 4MβNA + 5-nitrosalicylaldehyde | Coupled | ~488 nm | 520-530 nm |
| Data sourced from technical datasheets and research on cathepsin assays. tandfonline.comresearchgate.net |
Investigative Applications of Z Phe Arg 4mβna Hcl in Enzyme Inhibition Studies
Utilization in Protease Inhibitor Screening Assays
Z-Phe-Arg-4MβNA HCl is frequently employed as a chromogenic substrate in high-throughput screening (HTS) assays designed to identify new protease inhibitors. nih.govnih.gov Its reliability and suitability for colorimetric detection make it a staple in the search for novel therapeutic agents that target proteases, such as cathepsins, which are implicated in numerous diseases. semanticscholar.org
Identification of Novel Inhibitory Compounds
Researchers utilize Z-Phe-Arg-4MβNA HCl to screen libraries of chemical compounds for their ability to inhibit specific proteases. In a typical assay, the target enzyme is incubated with the substrate in the presence of a test compound. A reduction in the rate of Z-Phe-Arg-4MβNA HCl hydrolysis, as compared to a control without the compound, indicates inhibitory activity.
For instance, in a study aimed at discovering new inhibitors for cathepsin L, a cysteine protease, a series of synthesized N-formylpyrazolines and N-benzoylpyrazolines were evaluated. aimspress.comaimspress.com The inhibitory potential of these novel compounds was determined by measuring the residual activity of cathepsin L on the Z-Phe-Arg-4MβNA HCl substrate after incubation with the compounds. aimspress.comaimspress.com This screening process successfully identified several potent inhibitors from the synthesized library. aimspress.comaimspress.com Similarly, the inhibitory effects of an aqueous extract from the marine sponge Dercitus (Stoeba) latex on Leishmania amazonensis proteases were assessed using this substrate, demonstrating its utility in natural product screening. scielo.brresearchgate.net
One of the challenges in using this substrate is that it can be cleaved by multiple cathepsins, including both cathepsin L and cathepsin B. nih.gov To overcome this, specific assay conditions can be developed. For example, by performing the assay in the presence of 4 M urea, cathepsin B is inactivated, allowing for the selective measurement of cathepsin L activity. nih.govnih.govsemanticscholar.org This methodological adaptation enables more precise screening for inhibitors targeting cathepsin L specifically. nih.gov
Quantitative Assessment of Inhibitor Potency (e.g., IC₅₀, Kᵢ)
Once a potential inhibitor is identified, Z-Phe-Arg-4MβNA HCl is used to quantify its potency. The two most common parameters determined are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is determined by measuring the rate of Z-Phe-Arg-4MβNA HCl hydrolysis at various inhibitor concentrations while keeping the substrate concentration constant. nih.gov
The inhibition constant (Kᵢ) provides a more absolute measure of inhibitor potency and is independent of substrate concentration. It is determined by analyzing the enzyme kinetics at multiple substrate and inhibitor concentrations. aimspress.com The Kᵢ value is crucial for comparing the potency of different inhibitors. In the study of pyrazoline derivatives as cathepsin L inhibitors, Kᵢ values were calculated from Lineweaver-Burk plots, revealing compounds with inhibitory potencies in the nanomolar and even picomolar range. aimspress.comaimspress.com
| Compound | Substituent (R) | Inhibition Constant (Kᵢ) [M] |
|---|---|---|
| 1a | -H | 1.2 × 10⁻⁸ |
| 1b | -CH₃ | 8.9 × 10⁻⁹ |
| 1c | -OCH₃ | 5.5 × 10⁻⁹ |
| 1d | -Cl | 3.2 × 10⁻⁹ |
| 1i | -NO₂ | 6.4 × 10⁻¹⁰ |
| 2a | -H | 9.5 × 10⁻⁸ |
| 2i | -NO₂ | 5.7 × 10⁻⁹ |
| Leupeptin (Reference) | - | 1.45 × 10⁻⁹ |
Mechanistic Elucidation of Enzyme Inhibition
Beyond identifying and quantifying inhibitors, Z-Phe-Arg-4MβNA HCl is instrumental in elucidating the mechanism by which these inhibitors function. Understanding the mode of inhibition is critical for drug development, as different mechanisms have distinct pharmacological consequences.
Characterization of Reversible Inhibition Modes (e.g., Competitive, Non-competitive, Uncompetitive)
Reversible inhibitors bind to an enzyme through non-covalent interactions and can be broadly classified based on how they interact with the enzyme and the enzyme-substrate complex. Kinetic studies using varying concentrations of both the inhibitor and Z-Phe-Arg-4MβNA HCl can distinguish between these modes.
Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). In the investigation of pyrazoline derivatives, Lineweaver-Burk plot analysis showed that the lines intersected on the y-axis, a hallmark of competitive inhibition. aimspress.comaimspress.com This finding was further supported by molecular docking studies showing the inhibitors binding to the same active site as the substrate. aimspress.com
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ. While not specifically demonstrated with Z-Phe-Arg-4MβNA HCl in the provided sources, this mode is characterized by Lineweaver-Burk plots where the lines have different y-intercepts but converge on the x-axis. patsnap.comnih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, at an allosteric site. This mode decreases both Vₘₐₓ and Kₘ.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This affects both Kₘ and Vₘₐₓ. Studies on caffeic acid derivatives as inhibitors of cathepsin B, using a similar substrate, identified them as mixed inhibitors. mdpi.com
Investigation of Irreversible Inhibitor Mechanisms
Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation. Assays using Z-Phe-Arg-4MβNA HCl can be adapted to study these inhibitors. A key characteristic of irreversible inhibition is its time-dependency; the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor before the addition of the substrate.
For example, studies on slow-binding or irreversible inhibitors often involve pre-incubating the enzyme with the inhibitor for various time periods. nih.govunc.edu The remaining enzyme activity is then measured by adding Z-Phe-Arg-4MβNA HCl. A progressive decrease in activity with longer pre-incubation times points towards an irreversible or slow, tight-binding mechanism. unc.edu While a specific example using Z-Phe-Arg-4MβNA HCl was not found, this methodology is standard for this class of substrates. stanford.edu
Z Phe Arg 4mβna Hcl in Peptide Synthesis and Bioconjugation Methodologies
Application as a Core Building Block in Peptide Synthesis
Z-Phe-Arg-4MβNA HCl is recognized as a key building block in the synthesis of more complex peptides, particularly those designed as enzyme substrates or for other biological applications. chemimpex.com Its incorporation into a peptide sequence leverages established solid-phase or solution-phase peptide synthesis methodologies.
Strategies for Incorporating Z-Phe-Arg-4MβNA HCl into Larger Peptide Structures
The incorporation of Z-Phe-Arg-4MβNA HCl into a growing peptide chain typically involves the coupling of its free N-terminal amine to the C-terminus of the preceding amino acid residue. This process relies on standard peptide coupling reagents to facilitate the formation of a peptide bond. The benzyloxycarbonyl (Z) group protects the N-terminus of the phenylalanine residue, preventing unwanted side reactions during the coupling step. This protecting group can be selectively removed under specific conditions, such as hydrogenolysis or treatment with strong acids, to allow for further elongation of the peptide chain from the N-terminus.
Conversely, if the synthesis strategy requires elongation from the C-terminus of the arginine residue, the 4MβNA moiety would first need to be modified or coupled to a solid support. However, the primary utility of this compound lies in its function as a C-terminal residue or an internal fluorogenic reporter.
Assessment of Peptide Purity and Yield in Synthetic Schemes
The yield of the synthesis is calculated based on the theoretical amount of product that could be formed from the limiting starting material. Efficient coupling strategies and optimized deprotection steps are crucial for maximizing the yield of the final peptide.
| Parameter | Methodology | Typical Reported Value | Reference |
|---|---|---|---|
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% | focusbiomolecules.com |
| Identity Confirmation | Amino Acid Analysis | Confirmed | focusbiomolecules.com |
| Peptide Content | Quantitative Analysis | ~94% | focusbiomolecules.com |
Role in Bioconjugation Chemistry for Research Probes
The inherent fluorescent properties of the 4MβNA group make Z-Phe-Arg-4MβNA HCl a valuable component in the field of bioconjugation, particularly for the creation of research probes. chemimpex.com Bioconjugation involves the linking of molecules, such as this dipeptide, to other biomolecules like proteins or nucleic acids to create novel tools for biological investigation.
Development of Fluorescently Tagged Biomolecules via Z-Phe-Arg-4MβNA HCl Conjugation
The conjugation of Z-Phe-Arg-4MβNA HCl to other biomolecules allows for the introduction of a fluorescent label. This is particularly useful for tracking the localization and dynamics of the target biomolecule within a biological system. The process of conjugation can be achieved through various chemical reactions that target specific functional groups on the biomolecule of interest. For instance, the carboxyl group of the arginine residue could be activated to react with primary amines on a target protein.
Design of Enzyme-Activatable Imaging Agents for Research Applications
A significant application of Z-Phe-Arg-4MβNA HCl is in the design of enzyme-activatable imaging agents. d-nb.info In this context, the dipeptide acts as a substrate for specific proteases. The 4MβNA fluorophore is initially in a quenched or low-fluorescence state when part of the intact peptide. Upon enzymatic cleavage of the peptide bond between the arginine and the 4MβNA, the fluorophore is released, resulting in a significant increase in fluorescence intensity. iris-biotech.de
This "turn-on" fluorescence mechanism is the basis for developing highly sensitive and specific probes for detecting enzyme activity in complex biological samples and even in living cells. rsc.orgresearchgate.net For example, substrates like Z-Phe-Arg-AMC, a similar compound, are used to measure the activity of various proteases, including cathepsins and kallikrein. iris-biotech.debachem.comechelon-inc.com The change in fluorescence provides a direct measure of the enzyme's activity. This principle is also applied in situ zymography to visualize enzyme activity directly within tissue slices. thno.org
| Probe Component | Function | Mechanism of Action | Example Application | Reference |
|---|---|---|---|---|
| Z-Phe-Arg | Enzyme recognition sequence | Provides specificity for target proteases. | Substrate for cathepsins, kallikrein, trypsin. | iris-biotech.debachem.comechelon-inc.com |
| 4MβNA (or similar fluorophore like AMC) | Fluorogenic reporter | Fluorescence is quenched in the intact peptide and liberated upon cleavage. | Detection of protease activity. | iris-biotech.de |
Computational and Theoretical Studies on Z Phe Arg 4mβna Hcl Interactions
Molecular Docking Simulations of Z-Phe-Arg-4MβNA HCl with Protease Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Z-Phe-Arg-4MβNA HCl, docking simulations would model its interaction within the active site of a protease, such as trypsin or a cathepsin.
In a typical docking study, the arginine residue of the substrate is expected to be a key determinant of binding specificity for trypsin-like proteases. The positively charged guanidinium (B1211019) group of arginine would likely form strong electrostatic interactions and hydrogen bonds with a negatively charged aspartic acid residue (Asp189) located at the bottom of the enzyme's S1 specificity pocket. nih.gov The phenylalanine residue would occupy an adjacent subsite, likely making hydrophobic interactions with the enzyme's nonpolar residues. The benzyloxycarbonyl (Z) group and the 4-methoxy-β-naphthylamide (4MβNA) moiety would also contribute to binding through various non-covalent interactions.
While direct docking studies on Z-Phe-Arg-4MβNA HCl are not prominently published, research on related inhibitors and substrates provides insight into the expected interactions. For instance, docking analyses of other inhibitors with cathepsin B have highlighted favorable interactions with key catalytic site residues like GLN23, CYS26, and HIS110. researchgate.net A hypothetical docking of Z-Phe-Arg-4MβNA HCl would likely show similar critical interactions.
Table 1: Hypothetical Key Interactions for Z-Phe-Arg-4MβNA in a Trypsin-like Protease Active Site
| Substrate Moiety | Enzyme Residue (Example) | Probable Interaction Type |
| Arginine (Arg) | Aspartic Acid (Asp189) | Salt Bridge, Hydrogen Bond |
| Phenylalanine (Phe) | Hydrophobic Pocket Residues | van der Waals, Hydrophobic |
| Benzyloxycarbonyl (Z) | Surface Residues | Hydrophobic, Hydrogen Bond |
| 4-Methoxy-β-naphthylamide | Surface Residues | Hydrophobic, Pi-stacking |
Molecular Dynamics Simulations to Elucidate Substrate-Enzyme Conformational Dynamics
Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of a substrate-enzyme complex over time. nih.gov An MD simulation of Z-Phe-Arg-4MβNA HCl bound to a protease would start with the best-docked pose and simulate the motions of all atoms in the system.
These simulations can reveal the stability of the initial binding pose and map the flexibility of different parts of the substrate and the enzyme. Key analyses would include:
Root Mean Square Fluctuation (RMSF): To identify which amino acid residues in the enzyme and which parts of the substrate are most mobile.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds, such as those between the substrate's arginine and the enzyme's active site, throughout the simulation.
MD simulations on related systems, such as arachidonic acid with cyclooxygenase (COX) enzymes, have shown how the substrate's conformation is influenced by the enzyme's active site, highlighting the greater conformational freedom in a larger active site. nih.gov A similar study on Z-Phe-Arg-4MβNA HCl would elucidate how its conformation adapts to the protease active site, ensuring optimal orientation for catalysis.
Table 2: Potential Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Example Finding | Implication |
| Simulation Duration | 100 nanoseconds | Sufficient time to observe stability and local fluctuations. |
| RMSD of Complex | Plateau at ~2.5 Å | The substrate-enzyme complex reaches a stable equilibrium. |
| RMSF of Substrate | High fluctuation in Z-group | The benzyloxycarbonyl group is flexible and exposed to solvent. |
| Key H-Bond Occupancy | Arg-Asp189 H-bond > 90% | The primary specificity-determining interaction is highly stable. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Z-Phe-Arg-4MβNA HCl Analogs
Quantitative structure-activity relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. To perform a QSAR analysis on Z-Phe-Arg-4MβNA HCl, a series of analogs would need to be synthesized and tested. Modifications could be made to the P1 residue (Arginine), the P2 residue (Phenylalanine), the N-terminal protecting group (Z), or the C-terminal reporter group (4MβNA).
The goal would be to build a mathematical model that predicts the inhibitory potency or substrate efficiency based on physicochemical descriptors of the analogs. These descriptors can include:
Electronic properties: (e.g., Hammett constants, partial charges)
Steric properties: (e.g., molar refractivity, van der Waals volume)
Hydrophobic properties: (e.g., logP)
While no specific QSAR studies on Z-Phe-Arg-4MβNA HCl analogs are found in the literature, QSAR analyses have been successfully applied to other classes of enzyme inhibitors, such as chalcones, to design more potent agents. nih.gov A QSAR study could reveal, for example, that increasing the hydrophobicity of the N-terminal group to a certain point enhances binding, or that substituting the P1 arginine with other basic residues modulates specificity. Such studies are crucial for the rational design of more potent and selective enzyme inhibitors or substrates. nih.govnih.gov
Emerging Research Trajectories and Future Prospects of Z Phe Arg 4mβna Hcl
Development of Next-Generation Z-Phe-Arg-4MβNA HCl Derivatives with Enhanced Properties
The core structure of Z-Phe-Arg-4MβNA HCl, consisting of a dipeptide recognition sequence (Phe-Arg), a protecting group (carbobenzoxy, Z), and a fluorogenic leaving group (4-methoxy-β-naphthylamine, 4MβNA), provides a solid foundation for further chemical elaboration. chemimpex.com The primary goals for developing next-generation derivatives are to enhance sensitivity, specificity, and in vivo applicability.
Research efforts in this area are likely to focus on two main components of the molecule: the peptide sequence and the fluorogenic tag. Modifications to the dipeptide sequence could improve selectivity for specific proteases. For example, altering the P1 and P2 residues (Arg and Phe, respectively) may fine-tune the substrate's affinity for different cathepsins or other related proteases. This approach allows for the creation of a panel of substrates to dissect the activity of individual enzymes within a complex mixture.
Furthermore, the development of novel fluorogenic tags to replace 4MβNA is a promising avenue. While 4MβNA is effective, its fluorescence properties (excitation around 335-350 nm and emission at 410-440 nm) can be suboptimal for certain applications due to potential interference from endogenous fluorophores. echelon-inc.com The synthesis of derivatives with red-shifted fluorophores would offer several advantages, including deeper tissue penetration for in vivo imaging and reduced background fluorescence in biological samples.
| Potential Modification | Rationale | Anticipated Enhancement |
| Alteration of Peptide Sequence | To increase selectivity for specific proteases. | Improved discrimination between closely related enzyme activities. |
| Introduction of Novel Fluorophores | To improve photophysical properties. | Increased sensitivity, reduced background, and suitability for in vivo imaging. |
| Attachment of Targeting Moieties | To direct the substrate to specific cellular compartments or tissues. | Enhanced spatial resolution of protease activity. |
Integration into Multi-Enzyme Activity Profiling Platforms
The complexity of biological processes often involves the coordinated action of multiple enzymes. Consequently, there is a growing need for technologies that can simultaneously measure the activity of several enzymes in a single sample. nih.govresearchgate.net Z-Phe-Arg-4MβNA HCl and its future derivatives are well-suited for integration into such multi-enzyme activity profiling platforms.
One approach involves the use of substrate cocktails, where multiple fluorogenic substrates with distinct spectral properties are combined. researchgate.net By using derivatives of Z-Phe-Arg-4MβNA HCl with unique fluorophores, it becomes possible to concurrently measure the activity of its target proteases alongside other enzymes in a high-throughput manner. This is particularly relevant for activity-based protein profiling (ABPP), a powerful strategy for monitoring the functional state of enzyme families. biorxiv.org
Mass spectrometry-based methods also offer a powerful platform for multi-enzyme profiling. nih.gov Here, instead of a fluorogenic tag, the peptide substrate is labeled with an isotopic tag. Upon cleavage by the target protease, the liberated fragment can be detected and quantified by mass spectrometry. A library of differentially isotopically labeled peptide substrates, including a modified Z-Phe-Arg sequence, would enable the simultaneous profiling of numerous protease activities.
| Profiling Platform | Role of Z-Phe-Arg-4MβNA HCl Derivative | Key Advantage |
| Fluorescence-Based Assays | As a component of a spectrally distinct substrate cocktail. | Real-time, high-throughput analysis of multiple enzyme activities. |
| Mass Spectrometry-Based Proteomics | As an isotopically labeled substrate for quantitative analysis. | High specificity and the potential for multiplexing a large number of substrates. |
| Microfluidic Devices | As a substrate encapsulated within droplets for single-cell analysis. | High-resolution profiling of enzyme activity in heterogeneous cell populations. |
Advanced Methodologies for Studying Proteolytic Networks Utilizing Z-Phe-Arg-4MβNA HCl
The study of proteolytic networks, which encompass the complex interplay between proteases, their substrates, and inhibitors, is crucial for understanding cellular regulation in health and disease. nih.govpnas.org Z-Phe-Arg-4MβNA HCl and its enhanced derivatives can be instrumental in the development and application of advanced methodologies to probe these intricate networks.
One such methodology is the use of Förster Resonance Energy Transfer (FRET) substrates. nih.gov By flanking the peptide sequence with a FRET pair (a donor and an acceptor fluorophore), the intact substrate remains non-fluorescent. Upon cleavage by a target protease, the FRET pair is separated, leading to a measurable increase in donor fluorescence. This "turn-on" signal provides a highly sensitive and real-time readout of enzyme activity, which is invaluable for studying the dynamics of proteolytic networks.
Furthermore, computational modeling combined with experimental data from substrates like Z-Phe-Arg-4MβNA HCl can provide a systems-level understanding of proteolytic pathways. pnas.org By measuring the kinetic parameters of substrate cleavage under various conditions (e.g., in the presence of inhibitors or activators), researchers can build and refine computational models that simulate the behavior of the entire network. aimspress.comsemanticscholar.org These models can then be used to predict how the network will respond to perturbations, such as disease states or therapeutic interventions. The development of interactive online interfaces for these models can make them more accessible to the broader research community. pnas.org
| Methodology | Application of Z-Phe-Arg-4MβNA HCl Derivative | Insight Gained |
| FRET-Based Probes | As the core recognition sequence within a FRET substrate. | Real-time monitoring of protease activity with high sensitivity. |
| Systems Biology Approaches | To provide kinetic data for computational models of proteolytic networks. | Predictive understanding of network behavior and response to stimuli. |
| In Vivo Imaging | As a fluorescent probe for non-invasive imaging of protease activity in living organisms. | Spatiotemporal dynamics of proteolytic activity in a physiological context. |
Q & A
Basic Research Questions
Q. How is the molecular structure of z-Phe-arg-4m-betana hcl characterized, and what analytical techniques are essential for validation?
- The compound’s structure (C₃₃H₃₆N₆O₆·HCl) is validated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm purity (>95%) and molecular weight (649.14 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy further resolves peptide backbone conformation and salt form (HCl). For reproducibility, experimental protocols must detail solvent systems, column specifications, and ionization methods to ensure cross-lab consistency .
Q. What synthesis protocols are recommended for this compound, and how can batch-to-batch variability be minimized?
- Solid-phase peptide synthesis (SPPS) is standard, with Fmoc/t-Bu protection strategies. Critical steps include coupling efficiency monitoring via Kaiser tests and trifluoroacetic acid (TFA) removal during cleavage. Batch variability arises from residual solvents, salt content, or impurities; researchers should request additional QC metrics (e.g., peptide content analysis, TFA quantification) for sensitive assays . Pre-synthesis resin swelling and temperature-controlled deprotection improve consistency .
Q. Which analytical methods are suitable for quantifying this compound in enzymatic assays?
- Fluorometric assays using 4-methylcoumarin release are common due to the compound’s role as a kallikrein substrate. Calibrate instruments with standardized kinetic measurements (e.g., λₑₓ=380 nm, λₑₘ=460 nm) and include negative controls (e.g., enzyme inhibitors) to distinguish non-specific hydrolysis. For titration-based studies, potentiometric methods with derivative analysis (first/second-order plots) enhance endpoint detection in multi-acid systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data when using this compound across different enzyme isoforms?
- Discrepancies may arise from isoform-specific pH optima or cofactor dependencies. Design experiments with buffer standardization (e.g., Tris-HCl vs. phosphate buffers) and include Michaelis-Menten parameter comparisons (Km, Vmax). Use subgroup analysis to test hypotheses (e.g., salt content effects on enzyme activity) and report confidence intervals for statistical rigor . Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) .
Q. What experimental design considerations are critical for optimizing this compound in protease inhibition studies?
- Employ factorial designs to test interactions between variables (e.g., temperature, ionic strength). Pre-incubation time with inhibitors must be standardized to distinguish competitive vs. non-competitive inhibition. Include dose-response curves with ≥8 concentrations to calculate IC₅₀ accurately. For in-cell assays, account for intracellular peptidase activity by using lysate controls .
Q. How can batch-to-batch variability impact reproducibility in high-throughput screening (HTS) platforms?
- Variability in peptide content (±5%) or residual TFA (>1%) alters assay sensitivity. Mitigate this by pre-screening batches via HPLC-MS and normalizing concentrations using amino acid analysis (AAA). For HTS, use internal standards (e.g., fluorescent controls) to adjust for plate-to-plate variability .
Q. What computational strategies support the rational design of this compound derivatives for enhanced specificity?
- Molecular docking (e.g., AutoDock Vina) identifies key binding residues in protease active sites. Pair this with molecular dynamics (MD) simulations to assess conformational stability. Validate predictions via alanine scanning mutagenesis and compare ΔΔG values to experimental inhibition constants (Ki) .
Data Analysis and Reporting Standards
Q. How should researchers address conflicting results in this compound stability studies under varying pH conditions?
- Stability data contradictions often stem from buffer composition or temperature deviations. Re-analyze raw data using multivariate regression to isolate pH effects. Report degradation half-lives (t₁/₂) with Arrhenius plots for temperature-dependent instability. Use Kaplan-Meier survival analysis for time-to-degradation comparisons .
Q. What metadata is essential for ensuring reproducibility in publications involving this compound?
- Include:
- Synthesis details: SPPS resin type, cleavage/deprotection times.
- QC metrics: HPLC retention time, MS spectra, purity thresholds.
- Assay conditions: Buffer pH, ionic strength, enzyme lot numbers.
- Statistical methods: Software versions, normalization protocols.
- Reference guidelines from journals like Beilstein Journal of Organic Chemistry for experimental rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
